3-(4-methoxyphenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
- Its structure combines a cyclopentathienopyrimidine core with a 4-methoxyphenyl substituent, resulting in a unique arrangement of atoms.
- This compound has attracted attention due to its potential applications in various fields.
3-(4-methoxyphenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: is a complex heterocyclic compound with intriguing properties.
Preparation Methods
- Several synthetic routes lead to the formation of this compound:
- Industrial production methods may involve scaling up these synthetic routes with appropriate modifications.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes could yield derivatives with altered properties.
Substitution: Substituting specific functional groups on the phenyl or cyclopentathienopyrimidine portions may be feasible.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for novel materials.
Biology: Assessing its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Exploring its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: Considering its use in organic electronics, sensors, or catalysts.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements (e.g., the cyclopentathienopyrimidine core and the 4-methoxyphenyl group).
Similar Compounds: While I don’t have specific names, explore related thienopyrimidines or heterocyclic compounds for comparison.
Remember that this compound’s applications and properties continue to be an active area of research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
11-(4-methoxyphenyl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C17H16N2O2S/c1-10-18-16-15(13-4-3-5-14(13)22-16)17(20)19(10)11-6-8-12(21-2)9-7-11/h6-9H,3-5H2,1-2H3 |
InChI Key |
JZNFNRUUILCCTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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